2-(Methylamino)-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-(Methylamino)-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure consisting of two fused pyridine rings. The presence of a methylamino group and a carboxamide group further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives.
Introduction of the Methylamino Group: The methylamino group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
2-(Methylamino)-1,8-naphthyridine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methylaminoquinolines: These compounds share a similar methylamino group and exhibit comparable chemical reactivity.
Dimethylaminoquinolines: These compounds have two methyl groups attached to the amino group, leading to different chemical properties.
Uniqueness: 2-(Methylamino)-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
60467-79-0 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(methylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-12-10-7(8(11)15)5-6-3-2-4-13-9(6)14-10/h2-5H,1H3,(H2,11,15)(H,12,13,14) |
InChI Key |
XPLYAFHQODTNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C=CC=NC2=N1)C(=O)N |
Origin of Product |
United States |
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